molecular formula C20H19NO3S B4045875 4-methyl-N-[4-(3-methylphenoxy)phenyl]benzenesulfonamide

4-methyl-N-[4-(3-methylphenoxy)phenyl]benzenesulfonamide

Cat. No.: B4045875
M. Wt: 353.4 g/mol
InChI Key: IJHUJULFJOZUOX-UHFFFAOYSA-N
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Description

4-methyl-N-[4-(3-methylphenoxy)phenyl]benzenesulfonamide is a useful research compound. Its molecular formula is C20H19NO3S and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.10856464 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them effective Type II photosensitizers. Their application in PDT offers a promising approach to cancer treatment due to their ability to generate singlet oxygen upon light activation, which can selectively destroy cancer cells (Pişkin, Canpolat, & Öztürk, 2020).

Carbonic Anhydrase Inhibition

Benzenesulfonamide derivatives have been synthesized and tested for their inhibitory effects on carbonic anhydrase (CA), an enzyme involved in various physiological processes. Some derivatives showed potent inhibitory activity against human cytosolic isoforms hCA I and II, which could have implications for developing treatments for conditions like glaucoma and edema. The 3,4,5-trimethoxy and 4-hydroxy derivatives, in particular, exhibited interesting cytotoxic activities, suggesting their potential for further anti-tumor activity studies (Gul et al., 2016).

Nonsteroidal Receptor Antagonists

N-(4-Phenoxyphenyl)benzenesulfonamide derivatives have been developed as nonsteroidal progesterone receptor (PR) antagonists. These compounds show high binding affinity and selectivity for PR over other receptors, making them candidates for treating diseases like uterine leiomyoma, endometriosis, breast cancer, and certain psychiatric disorders. The benzenesulfonanilide skeleton serves as a novel scaffold for PR antagonists, highlighting the therapeutic potential of these compounds (Yamada et al., 2016).

Molecular Conformation and Assembly

Research into the conformation and assembly of arylsulfonamide para-alkoxychalcone hybrids has revealed the impact of additional methylene groups on these properties. These studies provide insights into the molecular design and development of new compounds with potential applications in drug development and materials science (de Castro et al., 2013).

Rotational Spectroscopy and Molecular Structure

The structures of benzenesulfonamides and their derivatives have been investigated using rotational spectroscopy to determine their conformations and the influence of different substituents on their structures. This research is crucial for understanding the biochemical properties of these molecules and their interactions with biological targets, which can inform the design of more effective drugs (Vigorito et al., 2022).

Properties

IUPAC Name

4-methyl-N-[4-(3-methylphenoxy)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S/c1-15-6-12-20(13-7-15)25(22,23)21-17-8-10-18(11-9-17)24-19-5-3-4-16(2)14-19/h3-14,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHUJULFJOZUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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